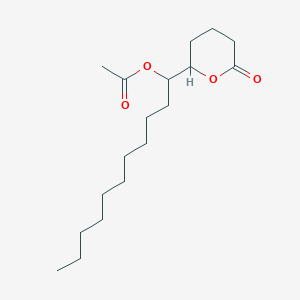
Bis(2-nitrophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-nitrophenyl) carbonate, also known as Bis(4-nitrophenyl) carbonate or 4-Nitrophenyl carbonate, is a chemical compound with the molecular formula (O2NC6H4O)2CO . It has a molecular weight of 304.21 . It is used as a reagent for the preparation of symmetrical and unsymmetrical urea and 4-nitrophenyl esters of N-protected amino acids . It also finds application as a reagent for the preparation of carbamate linked cytosines .
Synthesis Analysis
This compound can be synthesized using bis(trichloromethyl) carbonate (BTC) with 4-Nitrophenol (PNP) . The synthesis technology of bis(4-nitrophenyl) carbonate using BTC with PNP was optimized . The chemical structure of the product was characterized by means of the melting point and IR .Molecular Structure Analysis
The linear formula of this compound is (O2NC6H4O)2CO . The InChI key is ACBQROXDOHKANW-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is used as a reagent for the synthesis of 4-nitrophenyl active esters of amino acids . It is also used in the preparation of symmetrical and unsymmetrical ureas . Activated carbonates facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 136-139 °C (lit.) . It is soluble in chloroform and tetrahydrofuran .Mecanismo De Acción
Safety and Hazards
Bis(2-nitrophenyl) carbonate is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Direcciones Futuras
Propiedades
Número CAS |
81420-42-0 |
|---|---|
Fórmula molecular |
C13H8N2O7 |
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
bis(2-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-11-7-3-1-5-9(11)14(17)18)22-12-8-4-2-6-10(12)15(19)20/h1-8H |
Clave InChI |
DQPSUGZZTADITQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
| 81420-42-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


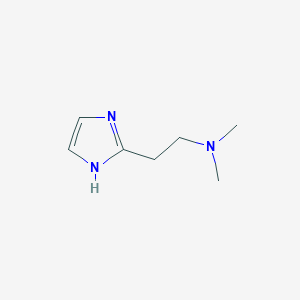


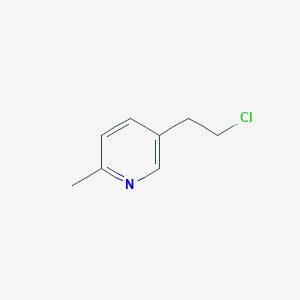
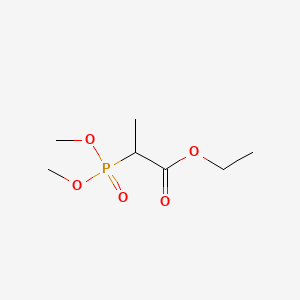

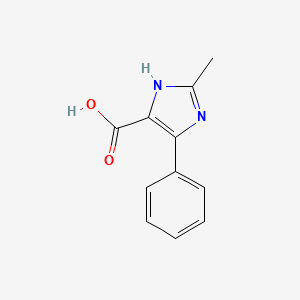
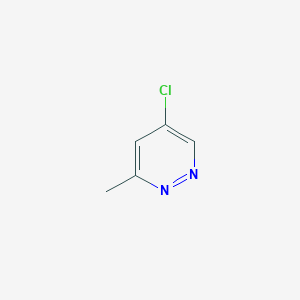
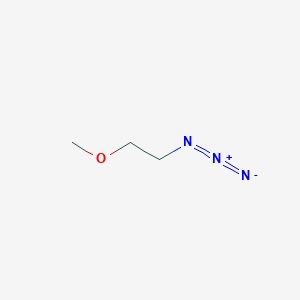
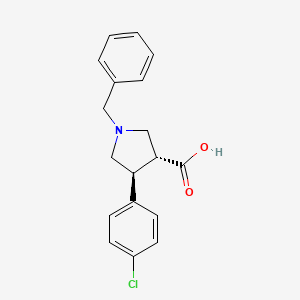
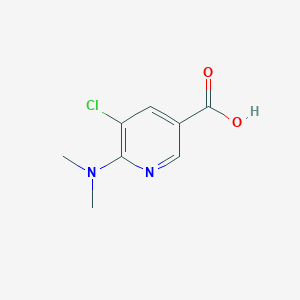
![4,4-Dimethyl-[1,2,3]oxathiazinane 2,2-dioxide](/img/structure/B3194225.png)
![4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B3194230.png)
